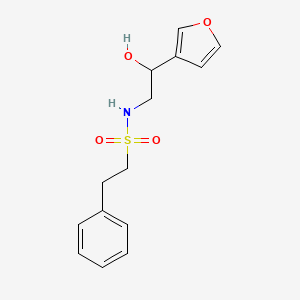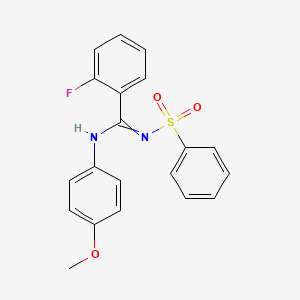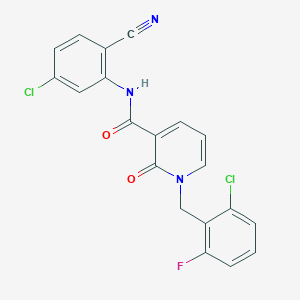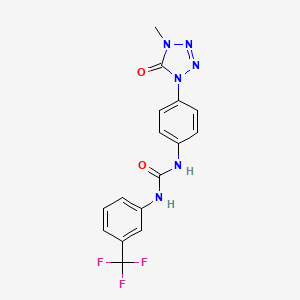
4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine, more commonly referred to as 4-DFMSP, is a novel fluorinated pyrimidine derivative that has recently been developed and is beginning to be explored in the scientific community. 4-DFMSP has shown to have potential applications in the fields of medicinal chemistry, drug discovery, and biomedical research.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
This compound serves as a key intermediate in the synthesis of various pyrimidine derivatives. Research has shown that modifications of the pyrimidine ring, such as trifluoromethylation and methylsulfanylation, are crucial for producing novel compounds with potential biological and chemical applications. For instance, Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues of dihydroorotic acid, highlighting the role of trifluoromethyl groups in stabilizing specific molecular conformations through intramolecular interactions (Sukach et al., 2015).
Structural Characterization and Reactivity
The structural and spectroscopic analysis of derivatives has provided insights into their reactivity and potential applications. For example, Glidewell et al. (2003) investigated the polymorphism in benzylated and nitrosated pyrimidine derivatives, revealing diverse hydrogen-bonding patterns that could influence the reactivity and physical properties of these compounds (Glidewell et al., 2003).
Potential Applications in Medicinal Chemistry
Some research efforts have focused on the modification of pyrimidine derivatives for medicinal chemistry applications. The creation of cyclooxygenase-2 (COX-2) inhibitors based on pyrimidine scaffolds, as studied by Swarbrick et al. (2009), showcases the therapeutic potential of these compounds. The study highlighted a novel series of compounds with selective COX-2 inhibition, indicating potential applications in drug development (Swarbrick et al., 2009).
Material Science and Nonlinear Optical Properties
Pyrimidine derivatives have also been explored for their potential in material science, particularly in the development of nonlinear optical (NLO) materials. For example, Murthy et al. (2019) conducted a comprehensive study on the structural, electronic, and NLO properties of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, revealing its potential as a third-order NLO material. This research demonstrates the utility of pyrimidine derivatives in developing new materials for optical applications (Murthy et al., 2019).
Propiedades
IUPAC Name |
4-(2,4-difluorophenoxy)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F5N2OS/c1-21-11-18-9(12(15,16)17)5-10(19-11)20-8-3-2-6(13)4-7(8)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWXXPBVQLDBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)OC2=C(C=C(C=C2)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F5N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2445302.png)
![N-(2-chlorobenzyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445303.png)



![[1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B2445312.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2445314.png)

![[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2445318.png)


![3-chloro-4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2445322.png)

![6,11-bis(2-chloroacetyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B2445325.png)